molecular formula C7H11N B12092240 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- CAS No. 943516-56-1

3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

Cat. No.: B12092240
CAS No.: 943516-56-1
M. Wt: 109.17 g/mol
InChI Key: LJCZYRLHQVSPNR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via ruthenium (II) catalysis and the Gabriel synthesis . The synthesis begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF), resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene typically involves large-scale synthesis using the aforementioned methods. The process is optimized to achieve higher yields and efficiency, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:

The uniqueness of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene lies in its specific structural features and its role as a key intermediate in the synthesis of important antiviral drugs .

Properties

CAS No.

943516-56-1

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C7H11N/c1-7(2)5-3-8-4-6(5)7/h3,5-6H,4H2,1-2H3

InChI Key

LJCZYRLHQVSPNR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C=NC2)C

Origin of Product

United States

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